2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol
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Overview
Description
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is a chemical compound that features a pyrrolidine ring substituted with a methyl group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Substitution with Methyl Group:
Attachment of Ethanolamine Moiety: The ethanolamine moiety can be introduced through a nucleophilic substitution reaction, where the amino group of ethanolamine reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-[(2R,3R)-2-methylpyrrolidin-3-yl]amino]ethanol: A stereoisomer with different spatial arrangement of atoms.
2-[Ethyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol: A compound with an ethyl group instead of a methyl group.
2-[Methyl-[(2S,3S)-2-ethylpyrrolidin-3-yl]amino]ethanol: A compound with an ethyl group on the pyrrolidine ring.
Uniqueness
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanolamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol, also known by its CAS number 1807921-02-3, is a chemical compound characterized by a pyrrolidine ring and an ethanolamine moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- LogP (Partition Coefficient) : Indicates hydrophobicity and potential bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within biochemical pathways, influencing processes such as neurotransmitter uptake and enzyme activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Organism | Activity (MIC) |
---|---|---|
11g | MRSA | 0.5 µg/mL |
11k | Gram-negative | 1.0 µg/mL |
Neuropharmacological Effects
The compound's potential as a GABA uptake inhibitor has been explored in several studies. Pyrrolidine derivatives are known to modulate GABAergic neurotransmission, which could be beneficial in treating anxiety and seizure disorders .
Case Studies
-
Screening for Type III Secretion System Inhibitors :
A study assessed the inhibitory effects of various compounds on the Type III secretion system (T3SS) in pathogenic bacteria. The compound demonstrated promising results at concentrations as low as 50 µM, leading to significant reductions in bacterial virulence factors . -
GABA Uptake Inhibition :
A series of experiments focused on the design and synthesis of GABA uptake inhibitors derived from pyrrolidine structures. The findings suggested that modifications to the ethanolamine moiety can enhance inhibitory potency .
Properties
IUPAC Name |
2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMPHJUVKNEKNV-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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